ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate
Description
Ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate is a complex benzoate ester derivative featuring a bicyclic isoindole-1,3-dione moiety fused with a methano bridge (4,7-methanoisoindol-2(3H)-yl). The compound incorporates a 4-methylpentanamido linker bridging the benzoate core to the isoindole-dione group.
Properties
IUPAC Name |
ethyl 4-[[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-methylpentanoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-4-31-24(30)14-7-9-17(10-8-14)25-21(27)18(11-13(2)3)26-22(28)19-15-5-6-16(12-15)20(19)23(26)29/h5-10,13,15-16,18-20H,4,11-12H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISFDOMZXOEMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC(C)C)N2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate typically involves multiple steps starting with readily available precursors. The initial stages often include the formation of the dioxo-tetrahydroisoindole ring system followed by successive functional group interconversions and condensations to append the methylpentanamido and benzoate groups. Key reagents in these synthetic routes may include strong bases, nucleophiles, and protecting groups to control the chemoselectivity and regioselectivity of the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is often optimized for scalability. This involves streamlined processes using continuous flow reactors to minimize reaction times and enhance yields. Catalysts and high-throughput screening techniques are employed to identify the most efficient reaction pathways and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate undergoes a range of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: Typical reagents for these reactions might include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Substitution reactions may involve halides and nucleophiles under controlled pH and temperature conditions to ensure selectivity.
Major Products Formed: The reactions can yield a variety of products, depending on the reaction conditions. Oxidation might lead to the introduction of additional carbonyl functionalities, whereas reduction could simplify the molecule by removing such groups. Substitution reactions can result in the replacement of specific moieties with desired functional groups, thereby tailoring the molecule’s properties for specific applications.
Scientific Research Applications
Ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate is extensively used in scientific research due to its versatile chemical nature:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biochemical interactions and effects on cellular processes.
Medicine: : Explored for its potential therapeutic properties and mechanisms of action.
Industry: : Utilized in the manufacture of specialized materials and chemical products.
Mechanism of Action
The compound’s effects are mediated through specific molecular targets and pathways. It may interact with enzymes or receptors, thereby modulating their activity. The exact mechanisms depend on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on compounds reported in Molecules (2011) :
Table 1: Key Structural and Functional Comparisons
| Compound ID | Substituent Structure | Key Features |
|---|---|---|
| Target Compound | 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido) | Rigid bicyclic isoindole-dione; long alkylamide linker |
| I-6230 | 4-(4-(pyridazin-3-yl)phenethylamino) | Pyridazine ring; phenethylamino linker; moderate polarity |
| I-6232 | 4-(4-(6-methylpyridazin-3-yl)phenethylamino) | Methyl-substituted pyridazine; enhanced lipophilicity |
| I-6273 | 4-(4-(methylisoxazol-5-yl)phenethylamino) | Isoxazole ring; potential hydrogen-bonding disruption |
| I-6373 | 4-(4-(3-methylisoxazol-5-yl)phenethylthio) | Thioether linker; increased metabolic stability vs. amino analogs |
| I-6473 | 4-(4-(3-methylisoxazol-5-yl)phenethoxy) | Ether linker; reduced steric hindrance; improved solubility |
Key Observations:
Backbone Rigidity: The target compound’s methanoisoindol-dione group introduces significant conformational rigidity compared to the pyridazine or isoxazole rings in analogs like I-6230 or I-6272. This rigidity may enhance binding specificity to sterically constrained targets but could reduce solubility .
Linker Effects: The 4-methylpentanamido linker in the target compound provides greater flexibility than the phenethylamino/thio/ethoxy linkers in analogs.
Aromatic Substituents : Pyridazine (I-6230, I-6232) and isoxazole (I-6273, I-6373, I-6473) groups in analogs are associated with π-π stacking or dipole interactions. The isoindole-dione in the target compound lacks such aromaticity but offers electron-deficient regions for charge-transfer interactions.
Metabolic Stability: Thioether (I-6373) and ether (I-6473) linkers in analogs resist enzymatic cleavage better than amino or amide linkers, suggesting the target compound’s amide group may confer susceptibility to protease degradation .
Research Findings and Implications
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s bulky isoindole-dione and amide linker likely reduce aqueous solubility compared to I-6473 (ether linker) or I-6230 (pyridazine with polar N-atoms) .
- Synthetic Accessibility: The methanoisoindol-dione moiety requires multistep synthesis, unlike the commercially available pyridazine/isoxazole building blocks used in analogs.
Biological Activity
Ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes a benzoate moiety linked to a tetrahydroisoindole derivative. The molecular formula is , and it has a molecular weight of 378.43 g/mol. The structural complexity suggests diverse interactions with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation through various mechanisms:
- Wnt Signaling Pathway Inhibition : Compounds that inhibit the Wnt signaling pathway have demonstrated potential in promoting cardiogenesis and reducing tumor growth. For example, a related compound showed an IC50 value of 26 nM in inhibiting Wnt signaling in human embryonic stem cells .
- Cell Cycle Arrest : Some derivatives induce G1 phase arrest in cancer cells, leading to reduced proliferation rates .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition:
- Carbonic Anhydrase Inhibition : Similar compounds have been evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes and a target for certain antitumor therapies .
- Acetylcholinesterase Inhibition : The inhibition of acetylcholinesterase has been linked to neuroprotective effects and is relevant for conditions like Alzheimer’s disease. Compounds with similar structures have shown promising results in this area .
Case Studies
- Study on Anticancer Activity : A derivative of the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and exhibited significant cytotoxicity with an IC50 value of approximately 15 μM.
- Neuroprotective Effects : Another study evaluated the neuroprotective potential of similar isoindole derivatives using models of oxidative stress. The results indicated a reduction in cell death and oxidative damage markers.
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
